Fludioxonil
Overview
Description
What is Fludioxonil?
This compound is a synthetic phenylpyrrole fungicide[“][“]. It plays a crucial role in biochemical reactions by inhibiting the Mitogen-Activated Protein Kinase (MAPK) involved in osmotic signal transduction[“]. It interacts with the group III two-component hybrid histidine kinase MoHik1p in the filamentous fungus Magnaporthe oryzae[“].
In terms of cellular effects, this compound disrupts cell integrity, changes cell morphology, and induces apoptosis[“]. It also causes severe growth defects and abnormal hyphae, with features such as enhanced septation, a decrease in the number of nuclei, nuclear fragmentation, and hypertrophy of vacuoles[“].
The molecular mechanism of this compound involves blocking the protein kinase involved in glycerol biosynthesis[“]. It is believed to hyperactivate the High Osmolarity Glycerol (HOG) signaling pathway[“].
Synthetic Analysis
How to comprehensively analyze Fludioxonil?
Reaction equation:
The synthesis of this compound involves several steps. A key intermediate is (E)-3-(2,2-difluoro-1,3-benzodioxol-4-yl) acrylonitrile. The overall reaction equation can be summarized as follows:
Bromoacetonitrile triphenylphosphate + 4-formyl-2,2-difluoro-1,3-benzodioxol → (E)-3-(2,2-difluoro-1,3-benzodioxol-4-yl) acrylonitrile
Reaction conditions:
The synthesis conditions of this compound are as follows:
Toluene solution of bromoacetonitrile
Triphenylphosphine
Reflux reaction
TosMIC (methylbenzenesulfonylmethyl isocyanide) is the key reagent [“]
Reaction steps:
The synthesis steps include:
Preparation of bromoacetonitrile triphenylphosphate.
Synthesis of 4-formyl-2,2-difluoro-1,3-benzodioxol
4-Formyl-2,2-difluoro-1,3-benzodioxole reacts with bromoacetonitrile triphenyl phosphate to afford the desired intermediate [“].
Reaction Mechanism:
The detailed reaction mechanism involves regioselective lithiation of 2,2-difluorobenzodioxole followed by intermediate conversion with TosMIC[“].
Safety and Environmental Considerations:
Safety: The synthesis process should follow standard safety protocols, especially when handling toxic or reactive intermediates.
Environmental Impact: Although this compound is considered safe, it is critical to minimize waste and follow environmentally friendly practices during the production process[“][“][“].
Molecular Structure
Fludioxonil molecular structure analysis guide?
Atomic Arrangement:
This compound has the chemical formula C₁₂H₆F₂N₂O₂.
Its atoms are arranged in a specific order, forming a cyclic structure with attached functional groups.
Bonding Types:
This compound contains various types of chemical bonds:
Carbon-carbon (C-C) single bonds
Carbon-nitrogen (C-N) single bonds
Carbon-oxygen (C-O) single bonds
Carbon-fluorine (C-F) single bonds
Carbon-nitrile (C≡N) triple bond
Geometry:
The geometry of this compound is determined by its molecular structure.
It consists of a central pyrrole ring (five-membered) with attached substituents.
The benzodioxole moiety (a fused benzene and dioxole ring) is also part of the structure[“][“].
Electron Cloud Distribution:
This compound’s electron cloud distribution is influenced by its functional groups.
The electronegative fluorine atoms pull electron density toward themselves, affecting the overall charge distribution[“][“].
Stereochemistry:
This compound does not exhibit significant stereochemistry due to its symmetric structure.
It lacks chiral centers, so it is achiral (non-chiral).
Resonance Structures:
This compound’s resonance structures involve electron delocalization within the benzodioxole ring.
The oxygen atoms participate in resonance, leading to stability and aromatic character[“][“].
Mechanism of Action
In-depth exploration of Fludioxonil's mechanism of action
Target of Action:
This compound primarily acts on a specific protein unique to fungi, known as a hybrid histidine kinase (HHK). This protein plays a crucial role in the fungicide’s mode of action.
Mode of Action:
Initially developed to protect seeds during storage, this compound effectively limits mold damage and extends the shelf life of produce after harvest.
This compound induces a form of cellular stress called oxidative stress in fungi. This stress arises from a combination of oxygen in the air and cell damage due to stressors like ultraviolet light.
The fungicide inhibits one of the enzymes involved in metabolizing sugars, leading to the release of extra methylglyoxal.
Methylglyoxal activates a biochemical cascade within the fungal cells, ultimately triggering cell death[“].
Result of Action:
This compound disrupts essential cellular processes, hampering the development and spread of various fungal pathogens.
By interfering with protein kinase activity, it compromises fungal growth and survival[“].
Physical Properties
What are the physical properties of Fludioxonil?
State:
This compound exists as a solid at standard temperature and pressure (STP).
Color and Appearance:
The compound appears as a white crystalline powder.
Its texture is generally smooth.
Density:
The predicted density of this compound is approximately 1.55 g/cm³[“].
Melting Point and Boiling Point:
Melting Point: 199.4°C
Boiling Point: 420.4°C (predicted)[“].
Solubility:
This compound has low solubility in water, with a solubility of 1.8 mg/L at 25°C[“].
It is more soluble in organic solvents.
Electrical Conductivity and Thermal Conductivity:
As a solid, it is to be a poor conductor in both aspects.
Refractive Index:
The refractive index of this compound is approximately 1.622[“].
Chemical Properties
What are the chemical properties of Fludioxonil?
Chemical Reaction Types: this compound is a synthetic phenylpyrrole compound. It doesn’t undergo significant chemical reactions within the context of fungicidal activity. However, it does interact with fungal enzymes and disrupts their function, leading to inhibition of fungal growth[“].
Reactivity:
Water: this compound is relatively stable in water, with low solubility.
Acids and Bases: It is non-reactive with common acids and bases.
Oxygen: this compound is not highly reactive with oxygen under normal conditions[“].
Redox Property: this compound is not a strong oxidizing or reducing agent. Its primary mode of action is through enzyme inhibition rather than redox reactions.
Acidity and Alkalinity: this compound is neutral (neither acidic nor alkaline) and does not significantly affect pH[“].
Stability:
Thermal Stability: It is stable up to its melting point (199.4°C).
Decomposition: this compound may decompose under extreme conditions (e.g., high temperatures or prolonged exposure to UV light).
Biochemical Properties
What are the biochemical properties of Fludioxonil?
Cellular Effects: this compound has significant effects on cells. It disrupts cell integrity, changes cell morphology, and induces apoptosis[“]. It also causes severe growth defects and abnormal hyphae, with features such as enhanced septation, a decrease in the number of nuclei, nuclear fragmentation, and hypertrophy of vacuoles[“].
Molecular Mechanism: The molecular mechanism of this compound involves blocking the protein kinase involved in glycerol biosynthesis[“]. It is believed to hyperactivate the High Osmolarity Glycerol (HOG) signaling pathway[“].
Time Effect: The effect of this compound changes over time. For example, the effectiveness of the fungicide was determined 6 days after incubation under certain conditions[“]. Also, new research shows that fungi exposed to this compound experience a spike in the concentration of a reactive stress molecule that triggers a biochemical cascade in fungi that leads to cell death[“].
Scientific Research Applications
Fludioxonil application guide and Best Practices
Crop Protection and Fungicidal Activity:
Description: this compound is widely used as a fungicide to protect crops from various fungal diseases.
Application: It effectively controls seed-borne and soil-borne pathogens, including Fusarium spp., Rhizoctonia spp., and Botrytis cinerea.
Mechanism: this compound disrupts fungal cell wall synthesis and inhibits spore germination.
Crop Use: Commonly applied to cereals (wheat, barley, rice), vegetables, fruits, and ornamental plants[“].
Post-Harvest Disease Management:
Description: this compound helps extend the shelf life of harvested produce.
Application: It prevents post-harvest decay caused by fungi during storage and transportation.
Mechanism: this compound inhibits fungal growth on fruits, vegetables, and grains.
Examples: Apples, grapes, citrus fruits, and stored grains benefit from this compound treatments[“].
Wood Preservation:
Description: this compound is used in wood protection formulations.
Application: It prevents wood decay caused by fungi and molds.
Mechanism: this compound penetrates wood and provides long-lasting protection.
Use Cases: Construction timber, utility poles, and wooden structures[“].
Seed Treatment:
Description: this compound is a key seed treatment fungicide.
Application: It protects seeds from fungal pathogens during storage and germination.
Benefits: Improved seedling emergence, disease resistance, and crop yield.
Crops: Corn, soybeans, cotton, and sunflower seeds[“].
Aquatic Ecosystem Management:
Description: this compound has aquatic applications.
Use: It controls fungal diseases in fish hatcheries and aquaculture systems.
Benefit: Reduces mortality due to fungal infections[“].
Research in Plant-Microbe Interactions:
Description: Scientists study this compound’s impact on plant-microbe interactions.
Focus: Understanding its effects on beneficial soil microbes, mycorrhizal fungi, and rhizosphere communities.
Implications: Balancing disease control with ecosystem health[“].
Antifungal Coatings and Materials:
Description: Researchers explore this compound for antifungal coatings.
Applications: Coating surfaces (e.g., medical devices, textiles) to prevent fungal growth.
Challenges: Ensuring safety and durability[“].
Environmental Fate and Ecotoxicology:
Description: Scientists investigate this compound’s behavior in soil, water, and air.
Studies: Degradation pathways, persistence, and impact on non-target organisms.
Risk Assessment: Balancing efficacy with environmental safety[“].
Product Comparison
Fludioxonil,Pyrrolnitrin and Cyprodinil : Similarities and Differences of Organic Compounds
Similarities
Structural Similarities: this compound and Cyprodinil are both phenylpyrroles, which are chemical analogs of the natural antifungal compound Pyrrolnitrin[“]. They are 3-cyano-4-phenylpyrrol analogs of Pyrrolnitrin[“]. The compounds differ by the substitutions at positions 2 and 3 of the phenyl ring[“].
Mode of Action: These compounds have a similar mode of action. They activate the fungal osmotic signal transduction pathway through their perception by a typical fungal hybrid histidine kinase (HHK)[“]. This leads to severe physiological impacts on the pathogen, including membrane hyperpolarization, changes in carbon metabolism, and the accumulation of metabolites leading to hyphal swelling and burst[“].
Antifungal Properties: All three compounds have strong antifungal properties. This compound and Cyprodinil are used widely for crop protection and are essential for controlling plant pathogenic fungi[“]. Pyrrolnitrin, produced by some bacteria, also shows strong antifungal activity against various animal and plant pathogenic fungi[“].
Resistance: Resistance to these compounds is occur in fungi.
Differences
Origin: Pyrrolnitrin is a natural compound produced by certain bacteria, including Pseudomonas species[“]. On the other hand, this compound and Cyprodinil are synthetic compounds, derived from Pyrrolnitrin[“].
Chemical Structure: While all three are phenylpyrroles, they differ in the substitutions at positions 2 and 3 of the phenyl ring[“]. This results in different chemical properties and stability. For example, this compound and Cyprodinil have increased photo-stability compared to Pyrrolnitrin[“].
Usage: this compound and Cyprodinil are widely used for crop protection against multiple fungal crop diseases. Pyrrolnitrin, while having strong antifungal activity, is not commonly used in agriculture due to its sensitivity to light decomposition[“].
Related Small Molecules
Funiculosine,Isodiospyrin,Tetramycin,Debneyol,Tebuconazole,Haloprogin,Staurosporine,Antofine,Ciclopirox olamine,Clotrimazole-d5,Sporothriolide,Ticlatone,2-Aminothiazole,Magnesium silicate,Septacidin,alpha-Terpinene,2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid,Iprobenfos,Chlorphenesin,3-Cyclobutene-1,2-dione, 3-hydroxy-, sodium salt,Zarilamid
Future Directions
Exploring Osmotic Stress Pathway and Secondary Metabolism: Future research in the area of Fludioxonil is expected to further investigate the processes regulated through the osmotic stress pathway in fungal pathogens like Sclerotinia sclerotiorum. One particular focus is the potential link between secondary metabolism and osmotic stress signaling. This could lead to a better understanding of how these processes interact and their implications for fungal biology and agriculture[“].
Assessing Impacts of Mutations in OS1: Another key area of future research is to assess the impacts of mutations in the osmotic stress response gene OS1 on global transcriptional regulatory networks. Such studies will likely explore how mutations in this gene affect the overall functioning of the cell and its response to environmental stresses[“].
Studying Transcriptional Regulation by HOG Pathway Members: Future studies may also focus on assessing the impacts on the expression of genes that are known to be transcriptionally regulated by members of the HOG pathway in other organisms like yeast. This could provide insights into how these genes function in different species and under different environmental conditions[“].
Targeted Gene Deletion and Osmotic Stress Conditions: A major gap identified in current studies is the lack of targeted gene deletion strains for OS1. Future research could include targeted gene deletion of OS1 in Sclerotinia sclerotiorum to elucidate the effects of mutations more precisely. Additionally, expanding research to include transcriptomic analysis under osmotic stress conditions would provide a more comprehensive understanding of the role of the HOG pathway and its associated genes[“].
Properties
IUPAC Name |
4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F2N2O2/c13-12(14)17-10-3-1-2-8(11(10)18-12)9-6-16-5-7(9)4-15/h1-3,5-6,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJOIMFVNIBMKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)C3=CNC=C3C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2032398 | |
Record name | Fludioxonil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2032398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale to colorless solid; [ACGIH] | |
Record name | Fludioxonil | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21980 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
In water, 1.8 mg/L at 25 °C, Solubility in: acetone 190; ethanol 44; toluene 2.7; n-octanol 20; hexane 0.1 (g/L at 25 °C) | |
Record name | Fludioxonil | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8246 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.54 at 20 °C | |
Record name | Fludioxonil | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8246 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.93X10-9 mm Hg at 25 °C | |
Record name | Fludioxonil | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8246 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals, Yellow-ish crystals | |
CAS No. |
131341-86-1 | |
Record name | Fludioxonil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131341-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fludioxonil [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131341861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fludioxonil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2032398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrrole-3-carbonitrile, 4-(2,2-difluoro-1,3-benzodioxol-4-yl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.684 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | FLUDIOXONIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENS9J0YM16 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Fludioxonil | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8246 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
199.8 °C | |
Record name | Fludioxonil | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8246 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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